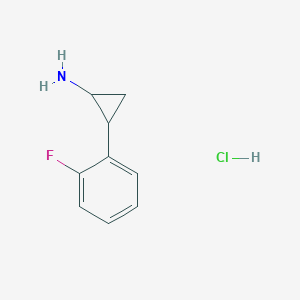

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBWFKALQNGCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-01-3 | |

| Record name | Cyclopropanamine, 2-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-fluorobenzyl chloride with cyclopropylamine under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted into its hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the compound into different amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding studies.

Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties and metabolic stability .

Comparison with Similar Compounds

Table 1: Comparative Data for 2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride and Analogs

Structural and Electronic Comparisons

- Cyclopropane vs.

- Halogen Substituents :

- Fluorine (2-F): Enhances electronegativity and metabolic stability via C-F bond strength .

- Chlorine (3-Cl): Increases lipophilicity, as seen in (1R,2S)-2-(3-Cl-4-F-phenyl)cyclopropan-1-amine HCl, which may improve membrane permeability .

- Trifluoromethyl (2-CF₃): Introduces strong electron-withdrawing effects, altering electronic distribution and receptor interactions in 1-[2-(CF₃)phenyl]cyclopropan-1-amine HCl .

Pharmacological Implications

- Prasugrel Hydrochloride: A clinically validated analog, prasugrel incorporates a cyclopropane-fluorophenyl moiety within a larger thienopyridine scaffold. This structural complexity enables potent ADP receptor antagonism, highlighting the importance of the fluorophenyl-cyclopropamine motif in drug design .

- Branched vs. Cyclopropane Structures : The methylpropanamine derivative (C₁₀H₁₄Cl₂FN) exhibits a branched structure, which may reduce metabolic degradation compared to cyclopropane-containing analogs but could limit target selectivity .

Solubility and Stability

Hydrochloride salts universally improve aqueous solubility across analogs. However, steric bulk from substituents like CF₃ or Cl may slightly reduce solubility compared to the parent compound .

Biological Activity

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopropane ring and a fluorophenyl substituent, suggests potential biological activities relevant to therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and research findings.

- Molecular Formula : C₉H₁₀FN·ClH

- Molecular Weight : 187.642 g/mol

- Structure : The compound comprises a cyclopropane ring attached to a 2-fluorophenyl group and an amine, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interactions : The compound has been utilized in biochemical assays to study enzyme interactions, indicating its role in modulating enzymatic activities.

- Receptor Binding : The fluorophenyl group enhances binding affinity and selectivity towards various receptors, which may influence its pharmacokinetic properties and metabolic stability.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antiproliferative Effects

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from similar structures have demonstrated significant antiproliferative activities against various cancer cell lines, such as HepG2 and MDA-MB-231 .

Neurotransmitter System Interactions

The compound may interact with neurotransmitter systems, suggesting potential applications in treating mood disorders like depression or anxiety. Similar compounds have been shown to exhibit activity at serotonin receptors, which is crucial for mood regulation.

Toxicity and Safety Profiles

While exhibiting therapeutic potential, it is essential to note that the compound may also possess toxic properties. Studies indicate that it could be harmful if ingested and may cause skin irritation.

Case Studies and Experimental Data

The following table summarizes key findings from recent studies related to the biological activity of this compound and its derivatives:

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride with high yield and purity?

The synthesis typically involves cyclopropanation of a fluorophenyl precursor followed by amine functionalization. Key steps include:

- Cyclopropanation : Reaction of 2-fluorobenzyl chloride with cyclopropylamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene .

- Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl to enhance solubility and stability .

- Optimization : Temperature control (20–25°C) and pH adjustment (pH 8–9) during amine deprotection improve yield (≥75%) and purity (>95%) .

Q. How can spectroscopic methods confirm the structural integrity and purity of this compound?

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 1.2–2.1 ppm) and fluorophenyl aromatic protons (δ 6.8–7.4 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 165.07 (free base) and 201.04 (hydrochloride) .

- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry, critical for chiral variants .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what methods resolve enantiomers?

Q. What strategies mitigate batch-to-batch variability in impurity profiles during pharmaceutical development?

Q. How do fluorination patterns on the phenyl ring modulate electronic properties and receptor interactions?

- Electronic Effects : The 2-fluoro substituent increases ring electron-withdrawing character, altering pKa (amine group: ~9.5) and solubility (logP: 1.8) .

- Receptor Binding : Fluorine enhances hydrophobic interactions and hydrogen bonding with targets (e.g., monoamine transporters). Comparative studies with 3,4-difluoro analogs show 2-fluoro derivatives have 3× higher binding affinity to serotonin receptors .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- In Silico Tools :

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields (60–85%) for this compound?

- Root Causes : Variability in cyclopropanation efficiency (e.g., catalyst purity, solvent moisture) or salt formation pH .

- Troubleshooting :

- Use anhydrous solvents and fresh catalysts (e.g., ZnEt₂) for cyclopropanation .

- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) to optimize stopping points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.